molecular formula C8H5Br2F3 B2430632 3-Bromo-2-(trifluoromethyl)benzyl bromide CAS No. 1428940-11-7

3-Bromo-2-(trifluoromethyl)benzyl bromide

Cat. No.: B2430632
CAS No.: 1428940-11-7
M. Wt: 317.931
InChI Key: VSGKSMYEZJRISO-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the second position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

3-Bromo-2-(trifluoromethyl)benzyl bromide is a chemical compound used in organic synthesis . The primary targets of this compound are typically carbon-based molecules that can undergo nucleophilic substitution reactions . The compound’s bromine atoms make it a good electrophile, allowing it to react with nucleophiles in the target molecules .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a molecule or ion that donates an electron pair, reacts with the electrophilic carbon in the compound, leading to the replacement of the bromine atom . This reaction can occur via two main pathways: SN1 or SN2, depending on the substrate and reaction conditions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific nucleophile it reacts with. One common application of this compound is in the suzuki-miyaura cross-coupling reaction . In this reaction, the compound is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it participates in. In the context of organic synthesis, the compound’s primary effect is the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, the compound is sensitive to light and air, suggesting that it should be stored in a cool, dark place under inert gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-(trifluoromethyl)benzyl bromide. One common method is the reaction of 2-(trifluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) in an inert solvent like toluene. The reaction is carried out at a controlled temperature of 20-30°C to ensure the selective bromination of the benzyl alcohol to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to optimize the reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehydes and benzoic acids.

    Reduction: Products include benzyl alcohols.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)benzyl bromide is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • Benzyl bromide

Uniqueness

3-Bromo-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to other benzyl bromides. The trifluoromethyl group increases the compound’s lipophilicity and electron-withdrawing capability, making it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

3-Bromo-2-(trifluoromethyl)benzyl bromide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H6Br2F3. The presence of bromine and trifluoromethyl groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and interactions with specific enzymes.

Anticancer Properties

Recent research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on a related compound demonstrated effective inhibition of cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of MMP-2 and MMP-9
BPU (related compound)MCF-78.47 ± 0.18Inhibition of cell proliferation

The mechanism through which this compound exerts its biological effects may involve interaction with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play critical roles in tumor progression and metastasis. Computational docking studies have indicated promising binding affinities for this compound with these targets .

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological aspects associated with this compound. Reports indicate that exposure can lead to respiratory irritations and skin burns, necessitating careful handling in laboratory settings .

Table 2: Toxicological Data

EndpointValueSource
Acute ToxicityNot AvailableManufacturer's Safety Data Sheet
Eye IrritationSevereManufacturer's Safety Data Sheet
Skin SensitizationNot ClassifiedECHA Registered Substances

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • In Vivo Studies : A study utilizing shell-less chick chorioallantoic membrane (CAM) assays demonstrated that related compounds inhibit angiogenesis in tumor models, further supporting their use as anticancer agents .
  • In Vitro Studies : Research on the cytotoxic effects of structurally similar compounds showed significant growth inhibition in various cancer cell lines, reinforcing the need for further investigation into their mechanisms and therapeutic potential .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGKSMYEZJRISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428940-11-7
Record name 3-Bromo-2-(trifluoromethyl)benzyl bromide
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